4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride

Description

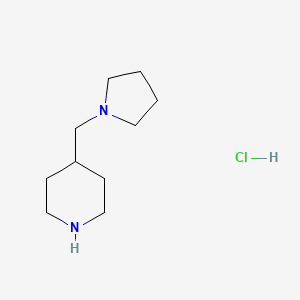

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride is a nitrogen-containing heterocyclic compound featuring a piperidine core substituted with a pyrrolidinylmethyl group. Its molecular formula is C₁₀H₂₀ClN₂ (hydrochloride form), though a dihydrochloride variant (C₁₀H₂₁Cl₂N₂, molecular weight: 241.20 g/mol) is also documented . The pyrrolidine moiety confers conformational flexibility and enhances hydrogen-bonding capacity, making the compound valuable in medicinal chemistry and organic synthesis. It is primarily used in research settings, particularly in ligand design and as a building block for bioactive molecules .

Properties

Molecular Formula |

C10H21ClN2 |

|---|---|

Molecular Weight |

204.74 g/mol |

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C10H20N2.ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;/h10-11H,1-9H2;1H |

InChI Key |

FYUSJDCKRYCNLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have shown promise in:

- Antitumor Activity : Recent studies have highlighted its potential in developing anticancer agents. For instance, derivatives featuring the piperidine structure demonstrated significant antiproliferative effects against cervical cancer cells, with some compounds exhibiting lower toxicity towards normal cells compared to traditional chemotherapeutics .

- Receptor Modulation : The compound has been investigated for its interactions with melanocortin receptors, particularly MCR4. Agonists targeting this receptor may benefit conditions such as obesity and sexual dysfunction by modulating appetite and metabolic rates .

Neuropharmacology

Research indicates that this compound can influence neurotransmitter systems, making it relevant for studying:

- Cognitive Enhancement : Compounds derived from this structure have been explored for their neuroprotective properties and potential in treating cognitive disorders such as Alzheimer's disease .

- Pain Management : Investigations into its analgesic properties suggest that it may serve as a candidate for developing new pain relief medications .

Material Science

In addition to biological applications, this compound has been utilized in the development of specialty chemicals and materials. Its unique structural features allow it to act as a precursor for synthesizing polymers and other advanced materials used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table highlights key structural and molecular differences between 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride and its analogs:

Pharmacological Activity

Physicochemical Properties

- Solubility and Reactivity: The alkoxymethyl group in 4-[(3-methylbutoxy)methyl]piperidine hydrochloride improves lipid solubility, making it suitable for membrane permeability studies . Fluorophenoxy-substituted analogs (e.g., 4-(3-fluorophenoxy)piperidine hydrochloride) benefit from fluorine’s electronegativity, enhancing chemical stability and metabolic resistance .

Research Findings and Unique Advantages

- Superior Selectivity: The pyrrolidinylmethyl group in this compound enables precise interactions with opioid receptors, outperforming non-substituted piperidines in selectivity .

- Safety Profile : Unlike triazole-containing analogs, the target compound lacks reported irritant properties, suggesting safer handling in laboratory settings .

Biological Activity

4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by a piperidine ring substituted with a pyrrolidin-1-ylmethyl group, has a molecular formula of C9H19ClN2 and a molecular weight of approximately 190.72 g/mol. Its biological activity primarily revolves around neuropharmacology, with implications for treating various neurological disorders.

The compound exhibits chemical reactivity typical of amines and piperidine derivatives, allowing it to participate in various chemical reactions. Its unique structural features contribute to its selective receptor binding capabilities, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound interacts notably with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest its potential utility in treating mood disorders such as anxiety and depression.

Key Biological Activities

- Neuropharmacological Effects :

- Receptor Binding Affinity :

-

Potential Therapeutic Applications :

- The compound may be beneficial in treating conditions like obesity, sexual dysfunctions, and metabolic disorders through its action on melanocortin receptors .

- Its neuroprotective properties could also be explored for cognitive enhancement and memory improvement in neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Neurotransmitter Interaction : A study demonstrated that compounds similar to this compound showed enhanced interaction with serotonin receptors, leading to increased serotonin levels in the brain, which could alleviate symptoms of depression .

- Melanocortin Receptor Agonism : Research indicated that this compound acts as an agonist at the melanocortin receptor 4 (MCR4), showing potential in reducing appetite and managing obesity-related conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Piperidine derivative | Selective receptor binding | Potential antidepressant and anxiolytic effects |

| 4-Pyrrolidin-1-yl-piperidine hydrochloride | Piperidine derivative | Similar biological activity but different receptor selectivity | Neurotransmitter modulation |

| 4-(Pyrrolidin-1-ylcarbonyl)piperidine hydrochloride | Acylated piperidine | Different pharmacological profile due to carbonyl substitution | Appetite regulation |

Q & A

Q. What are the common synthesis routes for 4-(Pyrrolidin-1-ylmethyl)piperidine hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to functionalize the piperidine core. Key parameters include:

- Reagent stoichiometry : Excess pyrrolidine may drive the alkylation of the piperidine intermediate to completion.

- Reaction temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions like over-alkylation.

- Purification methods : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- NMR spectroscopy : and NMR confirm the presence of the pyrrolidine-methyl-piperidine scaffold and hydrochloride salt formation (e.g., downfield shifts for NH protons).

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNCl).

- FT-IR : Bands near 2500–2700 cm indicate N–H stretching in the hydrochloride form .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. What chromatographic methods are suitable for assessing purity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/ammonium acetate buffer (pH 4.5) resolve impurities.

- TLC : Silica gel plates with iodine visualization detect unreacted intermediates .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize side-product formation?

- Stepwise monitoring : Use in-situ techniques like FT-IR or inline pH probes to track reaction progress.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity for the desired amine product.

- Side-reaction mitigation : Introduce protecting groups (e.g., Boc) on the piperidine nitrogen during alkylation steps .

Q. How should discrepancies in NMR or mass spectrometry data be resolved?

- Isotopic labeling : Use deuterated solvents or -labeled reagents to distinguish overlapping signals.

- Tandem MS/MS : Fragment ion analysis clarifies structural ambiguities (e.g., differentiating positional isomers).

- Computational modeling : DFT calculations predict NMR chemical shifts for comparison with experimental data .

Q. What strategies mitigate risks associated with the compound’s reactivity or decomposition?

- Stability studies : Conduct accelerated degradation under heat/humidity to identify labile functional groups (e.g., N–H in hydrochloride salts).

- Inert atmosphere handling : Schlenk lines prevent oxidative decomposition during synthesis.

- Compatibility testing : Screen solvents and excipients to avoid incompatibility-driven degradation .

Q. How can contradictory findings in pharmacological activity be systematically addressed?

- Dose-response studies : Establish EC/IC curves across multiple cell lines to rule out cell-specific effects.

- Target profiling : Use kinase/GPCR panels to identify off-target interactions.

- Meta-analysis : Compare results across studies using standardized assays (e.g., FRET for enzyme inhibition) to isolate methodological variables .

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., neurotransmitter receptors) to map binding pockets.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) for structure-activity relationship (SAR) refinement.

- CRISPR-Cas9 knockouts : Validate target specificity by assessing activity in gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.